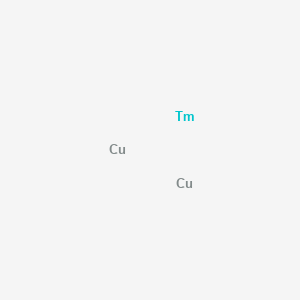
Copper;thulium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;thulium is a compound formed by the combination of copper and thulium Thulium is a rare earth element with the atomic number 69 and is part of the lanthanide series Copper, on the other hand, is a well-known transition metal with the atomic number 29
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of copper;thulium involves several steps. One common method is the chemical reduction approach. For instance, copper nanoparticles can be synthesized by reducing aqueous copper salt using ascorbic acid as a reducing agent at low temperatures (around 80°C) . Thulium, being a rare earth element, is typically extracted from minerals such as monazite and xenotime sands . The calciothermic process is often used for the preparation of high-purity thulium .
Industrial Production Methods: Industrial production of this compound involves the combination of copper and thulium in controlled environments to ensure the purity and stability of the compound. The process may include the use of high-temperature furnaces and inert atmospheres to prevent oxidation and contamination.
Análisis De Reacciones Químicas
Types of Reactions: Copper;thulium undergoes various chemical reactions, including oxidation, reduction, and substitution. Thulium reacts with oxygen to form thulium(III) oxide, and with halogens to form halides . Copper, on the other hand, can react with carbonates to form copper(II) carbonate .
Common Reagents and Conditions:
Oxidation: Thulium reacts with oxygen at elevated temperatures to form thulium(III) oxide.
Reduction: Copper can be reduced from its salts using reducing agents like ascorbic acid.
Substitution: Thulium can react with halogens such as chlorine, bromine, and iodine to form respective halides.
Major Products Formed:
- Thulium(III) oxide (Tm2O3)
- Copper(II) carbonate (CuCO3)
- Thulium halides (TmX3, where X = F, Cl, Br, I)
Aplicaciones Científicas De Investigación
Copper;thulium has several scientific research applications due to its unique properties:
Chemistry: Used in the synthesis of various compounds and as a catalyst in chemical reactions.
Biology: Thulium-doped fiber lasers are used in medical applications, including soft-tissue surgery.
Medicine: Thulium isotopes are used in portable X-ray devices.
Mecanismo De Acción
The mechanism of action of copper;thulium involves the interaction of copper and thulium ions with various molecular targets. Copper ions can act as a spermicide by increasing the levels of copper ions, prostaglandins, and white blood cells within the uterine and tubal fluids . Thulium ions, on the other hand, can interfere with steroid hormone receptors, inhibiting their biological effects .
Comparación Con Compuestos Similares
Thulium Compounds: Thulium reacts with various elements to form compounds such as thulium nitride (TmN), thulium sulfide (TmS), and thulium carbide (TmC2).
Copper Compounds: Copper forms compounds like copper(II) oxide (CuO), copper(I) oxide (Cu2O), and copper sulfate (CuSO4).
Uniqueness: Copper;thulium is unique due to the combination of properties from both copper and thulium. While copper is known for its excellent electrical conductivity and catalytic properties, thulium adds specialized applications in medical and industrial fields. The combination results in a compound with diverse applications and enhanced properties.
Propiedades
Número CAS |
60862-01-3 |
|---|---|
Fórmula molecular |
Cu2Tm |
Peso molecular |
296.03 g/mol |
Nombre IUPAC |
copper;thulium |
InChI |
InChI=1S/2Cu.Tm |
Clave InChI |
IPAIPPCEWCOTJG-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Tm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]-](/img/structure/B14600804.png)

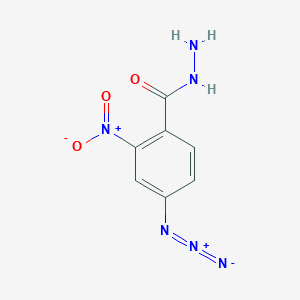

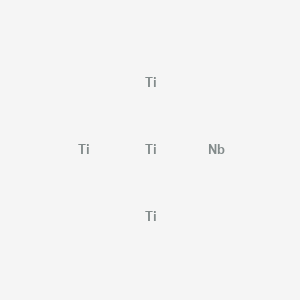
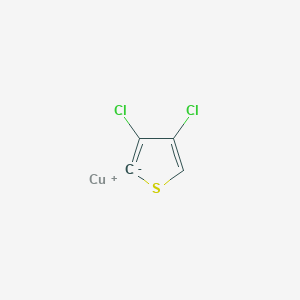
![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)
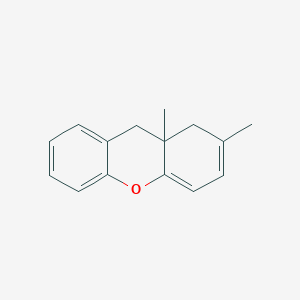
![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
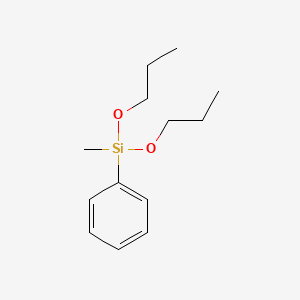
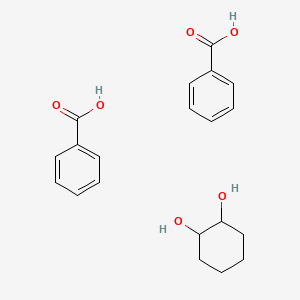
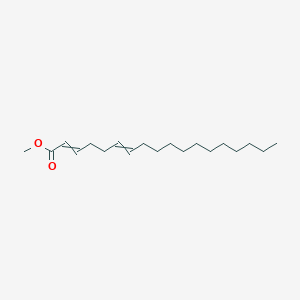
![4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600864.png)

